molecular formula C19H27N3O3 B5466062 4-(4-ethoxybenzyl)-3-[2-oxo-2-(1-pyrrolidinyl)ethyl]-2-piperazinone

4-(4-ethoxybenzyl)-3-[2-oxo-2-(1-pyrrolidinyl)ethyl]-2-piperazinone

Cat. No. B5466062
M. Wt: 345.4 g/mol
InChI Key: RDJSJUVTCKRHOE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-ethoxybenzyl)-3-[2-oxo-2-(1-pyrrolidinyl)ethyl]-2-piperazinone is a chemical compound that has been extensively studied due to its potential applications in scientific research. This compound is commonly referred to as EPP or EPP-729 and is a piperazinone derivative. EPP-729 has been found to exhibit various biochemical and physiological effects, making it a promising candidate for future research.

Mechanism of Action

EPP-729 acts as a positive allosteric modulator of the α7 nicotinic acetylcholine receptor, which results in an increase in the receptor's sensitivity to acetylcholine. This leads to an increase in the release of neurotransmitters, such as glutamate and dopamine, which are involved in cognitive function.
Biochemical and Physiological Effects:
EPP-729 has been found to exhibit various biochemical and physiological effects. It has been shown to enhance cognitive function, including learning and memory, by increasing the release of neurotransmitters. EPP-729 has also been found to exhibit neuroprotective effects, which may have potential applications in the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the advantages of using EPP-729 in lab experiments is its ability to enhance cognitive function, which can be useful in studying various neurological processes. However, one of the limitations of using EPP-729 is its potential toxicity and the need for further research to determine its safety profile.

Future Directions

There are several future directions for research involving EPP-729. One potential area of research is the development of EPP-729 derivatives with improved safety profiles. Another area of research is the investigation of the potential therapeutic applications of EPP-729 in the treatment of neurological disorders, such as Alzheimer's disease and schizophrenia. Additionally, further research is needed to fully understand the mechanism of action of EPP-729 and its effects on neurotransmitter release.

Synthesis Methods

The synthesis of EPP-729 involves the reaction of 4-(4-ethoxybenzyl)-3-chloro-2-piperazinone with N-(1-pyrrolidinyl)acetamide in the presence of a base. The reaction proceeds via a nucleophilic substitution mechanism, resulting in the formation of EPP-729.

Scientific Research Applications

EPP-729 has shown potential applications in scientific research, particularly in the field of neuroscience. It has been found to act as a positive allosteric modulator of the α7 nicotinic acetylcholine receptor, which is involved in various physiological processes, including learning and memory. EPP-729 has also been found to enhance the release of acetylcholine, glutamate, and dopamine, which are neurotransmitters involved in cognitive function.

properties

IUPAC Name

4-[(4-ethoxyphenyl)methyl]-3-(2-oxo-2-pyrrolidin-1-ylethyl)piperazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27N3O3/c1-2-25-16-7-5-15(6-8-16)14-22-12-9-20-19(24)17(22)13-18(23)21-10-3-4-11-21/h5-8,17H,2-4,9-14H2,1H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDJSJUVTCKRHOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CN2CCNC(=O)C2CC(=O)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.